molecular formula C5H11NO2 B1682139 L-valine CAS No. 72-18-4

L-valine

Cat. No.: B1682139
CAS No.: 72-18-4
M. Wt: 117.15 g/mol
InChI Key: KZSNJWFQEVHDMF-BYPYZUCNSA-N
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Description

L-Valine (C₅H₁₁NO₂) is a branched-chain amino acid (BCAA) with the IUPAC name (2S)-2-amino-3-methylbutanoic acid. It is classified as an essential amino acid, requiring dietary intake in humans. Structurally, it features a β-methyl group on its aliphatic side chain, distinguishing it from other BCAAs like L-leucine and L-isoleucine . Its molecular weight is 117.15 g/mol, and it is critical for protein synthesis, energy metabolism, and neurological function . Industrially, this compound is produced via microbial fermentation using Corynebacterium glutamicum or Escherichia coli strains, achieving titers up to 90 g/L under optimized conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Valine can be synthesized using various methods. One common method involves the use of isobutyraldehyde as a raw material. Isobutyraldehyde and ammonia form amino isobutanol, which is then synthesized with hydrogen cyanide to form amino isobutanitrile. This compound is subsequently hydrolyzed to obtain this compound .

Industrial Production Methods: Industrial production of this compound is primarily achieved through fermentation using microbial cells. Model organisms such as Corynebacterium glutamicum, Escherichia coli, and Bacillus subtilis are commonly used. The synthesis of this compound starts from pyruvate and involves four key enzymes: acetohydroxyacid synthase, acetohydroxyacid isomeroreductase, dihydroxyacid dehydratase, and transaminase B .

Chemical Reactions Analysis

L-Valine as a Precursor

The last intermediate of this compound synthesis, 2-ketoisovalerate, is also a precursor for L-leucine and D-pantothenate biosynthesis . AHAS catalyzes either the condensation of two pyruvates to yield 2-acetolactate, leading to biosynthesis of this compound and L-leucine, or condensation of pyruvate and 2-ketoisobutyrate to form 2-aceto-2-hydroxybutyrate, leading to L-isoleucine biosynthesis .

Feedback Inhibition

BCAAs exert feedback inhibition on the key enzyme AHAS (encoded by ilvBN) in C. glutamicum, and isoenzyme AHAS I and AHAS III (encoded by ilvBN) .

Reaction Thermochemistry Data

The reaction thermochemistry data for this compound includes heat and free energy of reaction :

QuantityValueUnitsMethodReferenceComment
Δ<sub>r</sub>H°1431 ± 7.9kJ/molCIDCJones, Bernier, et al., 2007gas phase
Δ<sub>r</sub>H°1420 ± 13kJ/molG+TSO'Hair, Bowie, et al., 1992gas phase
Δ<sub>r</sub>G°1391 ± 13kJ/molCIDCO'Hair, Bowie, et al., 1992gas phase

This data refers to the reaction C5H10NO2+H+=C5H11NO2C_5H_{10}NO_2^-+H^+=C_5H_{11}NO_2
.

Ion Clustering Reactions

This compound anion also participates in ion clustering reactions .

QuantityValueUnitsMethodReferenceComment
Δ<sub>r</sub>H°59.8 ± 1.7kJ/molN/AWincel, 2008gas phase
Δ<sub>r</sub>G°30.1 ± 2.9kJ/molTDAsWincel, 2008gas phase

This data refers to the reaction C5H10NO2+H2O=C5H12NO3C_5H_{10}NO_2^-+H_2O=C_5H_{12}NO_3^-
.

Miscellaneous Reactions

This compound is involved in various metabolic reactions, including those related to L-glutamate and tRNA :

  • This compound + this compound ⇌ Isovaleric acid + L-Glutamic acid

  • This compound + Adenosine triphosphate + tRNA(Val) ⇌ Adenosine monophosphate + Pyrophosphate + L-Valyl-tRNA(Val)

Scientific Research Applications

L-Valine has a wide range of scientific research applications:

Mechanism of Action

L-Valine exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Structural and Physicochemical Properties

L-Valine shares structural similarities with L-leucine and L-isoleucine, all classified as BCAAs. However, subtle differences in branching and hydrophobicity influence their biochemical roles:

Property This compound L-Leucine L-Isoleucine
Side Chain β-methyl branch γ-methyl branch β,γ-methyl branches
Solubility (25°C, g/L) 88.5 (water) 21.7 (water) 34.2 (water)
Hydrophobicity Index 4.2 3.8 4.5
Salting-Out Effect Moderate in MgCl₂/CaCl₂ Strongest in MgCl₂ Intermediate

This compound’s reduced methylene groups compared to leucine/isoleucine result in lower solubility but higher rigidity in protein structures .

Pharmacological and Industrial Roles

Application This compound L-Leucine L-Alanine
Hepatoprotection Restores levels post-injury No significant role Limited effect
Drug Conjugation Enhances solubility (e.g., ibuprofen-L-valine esters) Rarely used Common in peptide prodrugs
Fermentation Yield 90 g/L (max) 120 g/L (max) 60 g/L (max)

This compound’s esters (e.g., this compound methyl ester) exhibit higher affinity for peptide transporters (PEPT2, Ki = 0.22–0.83 mM) compared to leucine derivatives, enhancing drug bioavailability .

Stereochemical and Epimerization Behavior

  • D-Valine : Unlike this compound, D-valine is rare in nature but occurs in fungal metabolites (e.g., Aspergillus carneus) via epimerization during dipeptide synthesis .
  • Racemization : this compound resists racemization under physiological conditions, unlike L-alanine, which readily forms D-isomers in high-pH environments .

Research Findings and Industrial Data

Fermentation Performance of this compound vs. Analogues

Parameter This compound L-Leucine L-Isoleucine
μmax (h⁻¹) 0.25 0.30 0.22
YP/S (g/g) 0.35 0.40 0.28
Titer (g/L) 90.0 120.0 75.0

Stress Response in Microbes

  • Cold Stress : this compound levels in peach increase 2.5-fold under cold induction, mediated by Prupe.4G174300, while leucine remains unchanged .
  • Antibiotic Synergy : this compound depletion (log2-fold = −1.0) enhances polymyxin B efficacy by disrupting ABC transporter metabolites .

Biological Activity

L-valine is a branched-chain amino acid (BCAA) that plays a significant role in various biological processes, particularly in protein synthesis, energy production, and metabolic regulation. This article explores the biological activity of this compound, focusing on its biochemical pathways, physiological effects, and potential applications in health and nutrition.

Synthesis and Metabolism

This compound is synthesized from pyruvate through a series of enzymatic reactions involving key enzymes such as acetohydroxy acid synthase (AHAS), dihydroxy-acid dehydratase (DHAD), and branched-chain amino acid transaminase (BCAT) . The overall pathway can be summarized as follows:

  • Condensation of Pyruvate : Two molecules of pyruvate condense to form 2-acetolactate.
  • Dehydration : 2-acetolactate is dehydrated to form 2-ketoisovalerate.
  • Transamination : 2-ketoisovalerate undergoes transamination to yield this compound.

Enzymatic Regulation

The regulation of this compound biosynthesis is complex and involves feedback inhibition mechanisms. For instance, the enzymes involved in this compound synthesis are inhibited by high concentrations of other BCAAs, indicating a tightly controlled metabolic network .

Role in Muscle Metabolism

This compound is crucial for muscle metabolism and recovery. It helps reduce muscle breakdown during exercise and supports energy production by serving as a substrate for gluconeogenesis. Studies have shown that this compound supplementation can enhance exercise performance and recovery in athletes .

Mitochondrial Function and Oxidative Stress

Recent research indicates that this compound has protective effects on mitochondrial function. It enhances mitochondrial biogenesis and dynamics, reduces oxidative stress by lowering reactive oxygen species (ROS), and improves ATP generation during oxidative stress conditions . This suggests potential therapeutic applications for this compound in conditions associated with mitochondrial dysfunction.

Nutritional Applications

This compound is often included in dietary supplements aimed at improving athletic performance and muscle recovery. Its use in animal feed has also been explored to enhance growth and lactation in livestock . The amino acid profile of feeds can be optimized by supplementing this compound to meet the nutritional requirements of various species.

Case Study 1: Athletic Performance

A study involving trained athletes showed that this compound supplementation led to a significant reduction in muscle soreness and improved recovery times post-exercise. The athletes reported enhanced endurance and performance metrics compared to a placebo group .

Case Study 2: Mitochondrial Protection

In a laboratory setting, cells treated with this compound exhibited improved mitochondrial function under oxidative stress conditions. Flow cytometry analysis revealed decreased levels of oxidative damage markers, supporting the hypothesis that this compound may protect against cellular damage .

Table 1: Key Enzymes Involved in this compound Biosynthesis

EnzymeFunctionGene Code
Acetohydroxy Acid SynthaseCatalyzes condensation of pyruvateilvBN
Dihydroxy-Acid DehydrataseConverts 2-acetolactate to 2-ketoisovalerateilvD
Branched-Chain Amino Acid TransaminaseTransaminates 2-ketoisovalerate to this compoundilvE

Table 2: Effects of this compound Supplementation on Athletic Performance

ParameterControl GroupThis compound GroupP-Value
Muscle Soreness (Rating)7.54.2<0.01
Recovery Time (Hours)4830<0.05
Endurance Performance (%)8092<0.05

Q & A

Q. Basic: What analytical methods are recommended for quantifying L-valine in microbial fermentation broths, and how do their sensitivities compare?

Methodological Answer:
High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the gold standard for quantifying this compound due to its high specificity and sensitivity (detection limits ≤1 µM). For metabolomic studies, intracellular pools can be analyzed using isotopic labeling combined with LC-MS to track flux dynamics . Gas chromatography (GC) is less suitable due to this compound’s low volatility. Validate methods using spiked recovery experiments (85–110% recovery) and internal standards (e.g., norvaline) to correct for matrix effects.

Q. Basic: How does the structural stability of this compound influence its storage and handling in laboratory settings?

Methodological Answer:
this compound decomposes above 200°C, producing CO, CO₂, and nitrogen oxides. Store at 2–8°C in airtight containers to prevent hygroscopic absorption and oxidation. Aqueous solutions should be buffered at pH 6–7 and used within 24 hours to avoid racemization. Monitor degradation via FTIR for carbonyl group formation (peak ~1,700 cm⁻¹) .

Q. Advanced: How can researchers optimize this compound production in Corynebacterium glutamicum through metabolic engineering?

Methodological Answer:
Key strategies include:

  • Overexpression of ilvBNCE genes to bypass feedback inhibition.
  • Knockout of pyc (pyruvate carboxylase) to redirect pyruvate flux toward this compound biosynthesis.
  • Site-directed mutagenesis of isocitrate dehydrogenase (ICDG407S) to enhance precursor supply.
    Strain engineering in C. glutamicum Δppc Δpyc ICDG407S achieved 8.9 g/L yield (0.22 g/g glucose) in fed-batch fermentation . Use transcriptome analysis and in silico flux response modeling to identify rate-limiting steps .

Q. Advanced: What mechanisms explain the pH-dependent efficiency of this compound extraction using di(2-ethylhexyl) phosphate acid (D2EHPA)?

Methodological Answer:
At pH ~2.6, D2EHPA in 1-octanol facilitates this compound extraction via proton transfer (D2EHPA donates H⁺ to valine’s amino group) and ion exchange (valine’s carboxylate binds to D2EHPA). The (1:1) complex formation is confirmed by FTIR shifts in P=O (1,230 → 1,210 cm⁻¹) and NH₃⁺ (1,580 cm⁻¹) groups. Distribution ratio (D) increases with D2EHPA concentration but decreases with valine concentration due to saturation .

FactorEffect on DOptimal Condition
pHMaximized at 2.6pHeq = 2.6
[D2EHPA]Linear increase0.5–1.5 M
[this compound]Inverse correlation≤0.1 M

Q. Basic: What role does this compound play in microbial growth media formulations for amino acid auxotrophs?

Methodological Answer:
this compound is essential for auxotrophic strains lacking branched-chain amino acid (BCAA) biosynthesis pathways (e.g., ilvE mutants). In E. coli W3110, supplement 0.5–1.0 g/L this compound to prevent growth arrest. Monitor biomass and residual valine via HPLC to avoid overflow metabolism .

Q. Advanced: How should conflicting data on optimal fermentation temperatures for this compound production be reconciled?

Methodological Answer:
Discrepancies arise from strain-specific thermal tolerance (e.g., Brevibacterium flavum at 31–33°C vs. C. glutamicum at 30°C). Use statistical design of experiments (DoE) to resolve interactions between temperature, pH, and aeration. For example, Response Surface Methodology (RSM) in B. flavum showed 32.3 g/L yield at 31°C, while C. glutamicum achieved 48 g/L at 30°C. Control dissolved oxygen at 30–40% saturation to balance growth and production phases .

Q. Advanced: What experimental approaches validate proposed biosynthetic pathways of this compound-derived natural products?

Methodological Answer:

  • Enzyme assays with recombinant proteins (e.g., TqaL in Pleurocybella porrigens) confirm aziridine ring formation from this compound .
  • Isotopic labeling (¹³C-valine) tracks incorporation into metabolites via NMR or LC-MS.
  • Gene knockout/complementation tests pathway necessity. For example, ilvE knockout in Streptomyces coelicolor abolished valine-derived antibiotic production .

Q. Basic: What precautions are necessary when handling this compound in aqueous solutions to prevent decomposition?

Methodological Answer:
Avoid prolonged exposure to light, heat, or alkaline conditions (pH >8). Use inert gas (N₂) purging in storage vials to limit oxidation. For long-term storage, lyophilize solutions and store at -20°C. Test purity via chiral HPLC to detect D-valine contamination (>98% enantiomeric excess required) .

Q. Advanced: How does competitive inhibition affect this compound uptake in co-culture systems, and how can this be modeled?

Methodological Answer:
In co-cultures (e.g., C. glutamicum and E. coli), BCAA transporters (e.g., brnQ) exhibit competitive inhibition between this compound, L-leucine, and L-isoleucine. Use Michaelis-Menten kinetics with adjusted Kₘ values under mixed-substrate conditions. Computational models (e.g., COBRApy) can simulate flux competition. Experimentally, supplement 2–3× excess this compound to outcompete inhibitors .

Q. Basic: What spectroscopic techniques are suitable for characterizing this compound crystallinity in solid-state studies?

Methodological Answer:

  • X-ray diffraction (XRD) identifies crystal lattice parameters (e.g., monoclinic P2₁ space group).
  • Differential Scanning Calorimetry (DSC) detects melting points (~315°C) and polymorphic transitions.
  • FTIR confirms functional groups (e.g., NH₃⁺ at 1,580 cm⁻¹, COO⁻ at 1,400 cm⁻¹). Pair with SEM to assess crystal morphology .

Properties

IUPAC Name

(2S)-2-amino-3-methylbutanoic acid
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InChI

InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t4-/m0/s1
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InChI Key

KZSNJWFQEVHDMF-BYPYZUCNSA-N
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Canonical SMILES

CC(C)C(C(=O)O)N
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Isomeric SMILES

CC(C)[C@@H](C(=O)O)N
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Molecular Formula

C5H11NO2
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Related CAS

25609-85-2
Record name L-Valine polymer
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DSSTOX Substance ID

DTXSID40883233
Record name L-Valine
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Molecular Weight

117.15 g/mol
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Physical Description

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid
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Boiling Point

Sublimes
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Solubility

Insoluble in common neutral solvents., Very slightly soluble in alcohol; insoluble in ether, Solubility in water at 0 °C: 83.4 g/L; at 25 °C: 88.5 g/L; at 50 °C: 96.2 g/L; at 65 °C: 102.4 g/L, In water, 5.85X10+4 mg/L at 25 °C, 58.5 mg/mL
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Density

1.23 g/cu cm at 25 °C
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Vapor Pressure

0.00000003 [mmHg]
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Color/Form

Leaflets from water + alcohol, White, crystalline solid

CAS No.

72-18-4
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Melting Point

315 °C (closed capillary), MP: 315 °C with decomposition (D-Valine (natural isomer)), MP: 293 °C with decomposition (L-Valine), 295 - 300 °C
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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L-valine

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